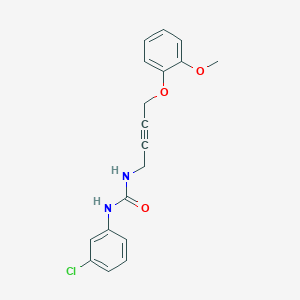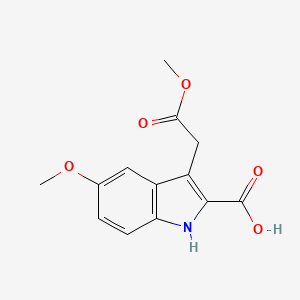![molecular formula C24H24N4O2 B2812340 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900294-33-9](/img/structure/B2812340.png)
1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds usually involves the formation of the pyrrole and pyrimidine rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific substituents present on the molecule.Molecular Structure Analysis
The molecule contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system with a five-membered pyrrole ring fused to a six-membered pyrimidine ring. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolopyrimidine core and the piperidine ring. The pyrrolopyrimidine core is aromatic and hence relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrrolopyrimidine core could contribute to its stability and solubility. The piperidine ring could influence its basicity .Aplicaciones Científicas De Investigación
Cancer Therapy
The compound has shown potential in cancer therapy. It has been found to inhibit the proliferation of various types of cancer cells . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Inhibition of FGFR Signaling Pathway
The compound has been found to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibition of Cell Migration and Invasion
The compound has also been reported to significantly inhibit the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment.
Antiproliferative Activity
The compound has shown moderate to excellent antiproliferative activity against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Inhibition of Monoamine Oxidase B
Structures with an N-benzyl moiety, such as this compound, have been found to be superior in inhibiting cholinesterase, and a terminal alkyne group was essential for efficient monoamine oxidase B inhibition .
Drug Design and Synthesis
Piperidine-containing compounds, like this one, represent one of the most important synthetic medicinal blocks for drug construction . They play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Therefore, the inhibition of FGFRs can have a significant impact on these processes.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . Therefore, it has potential therapeutic effects against various types of tumors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-benzyl-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-9-8-14-27-21(17)25-22-19(23(27)29)15-20(24(30)26-12-6-3-7-13-26)28(22)16-18-10-4-2-5-11-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPLCRYUZNHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


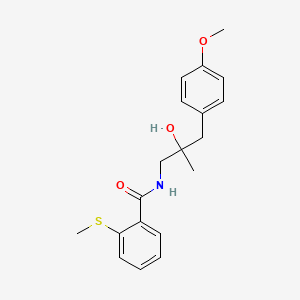
![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2812265.png)
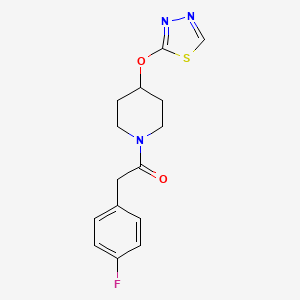
![5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2812267.png)
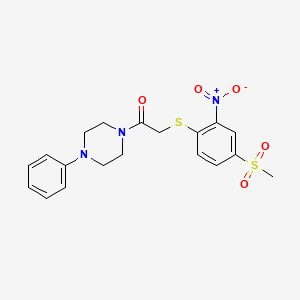
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B2812270.png)
![Ethyl {[5-(2,6-dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2812271.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2812272.png)

